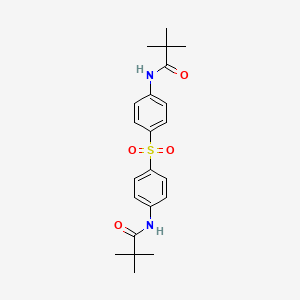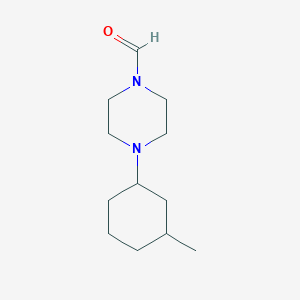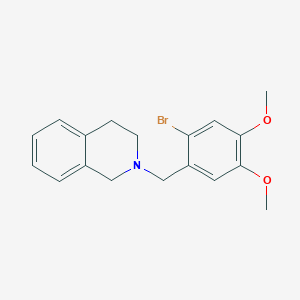
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide), also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). Due to its unique properties, DIDS has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) acts as a non-specific inhibitor of chloride channels and transporters by binding to the channel pore and blocking the movement of chloride ions. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to inhibit several chloride channels, including CFTR, CaCCs, and VRACs. The mechanism of inhibition varies depending on the type of channel, but it generally involves blocking the movement of chloride ions through the channel pore. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been shown to affect other ion channels, such as potassium channels and calcium channels, although the mechanism of inhibition is less well understood.
Biochemical and Physiological Effects
The inhibition of chloride channels by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have several biochemical and physiological effects. Inhibition of CFTR by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to increase the activity of the epithelial sodium channel (ENaC), leading to increased sodium absorption in the lung and other tissues. This effect has been proposed as a potential therapeutic strategy for cystic fibrosis. Inhibition of CaCCs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to reduce smooth muscle contraction and blood pressure, making it a potential therapeutic target for hypertension. Inhibition of VRACs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to affect cell volume regulation and cell migration, making it a potential target for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has several advantages as a tool for scientific research. It is a potent and non-specific inhibitor of chloride channels, making it useful for studying the role of chloride channels in various physiological processes. It is also relatively stable and can be stored for long periods of time. However, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has some limitations as well. It is a large and complex molecule, which can make it difficult to study its effects on specific channels or transporters. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide). One area of interest is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of interest is the study of the effects of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) on other ion channels and transporters, such as potassium channels and calcium channels. This could provide new insights into the role of ion channels in various physiological processes. Finally, the development of new methods for synthesizing and purifying N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) could make it more accessible for scientific research and potentially lead to the development of new therapeutic agents.
Synthesemethoden
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) can be synthesized by reacting 4,4'-diaminodiphenylsulfone with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. The inhibition of chloride channels has been shown to have therapeutic potential in various diseases, including cystic fibrosis, epilepsy, and hypertension. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been studied for its effects on cell volume regulation, cell migration, and apoptosis. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been used as a tool to study the role of chloride channels in various physiological processes, such as insulin secretion and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoylamino)phenyl]sulfonylphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-21(2,3)19(25)23-15-7-11-17(12-8-15)29(27,28)18-13-9-16(10-14-18)24-20(26)22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPIZUJRFKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5005635.png)

![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)
![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5005667.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)

![4-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5005721.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)